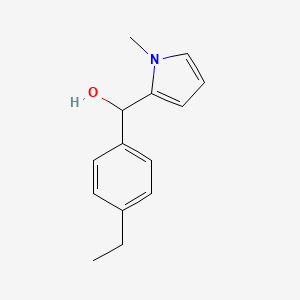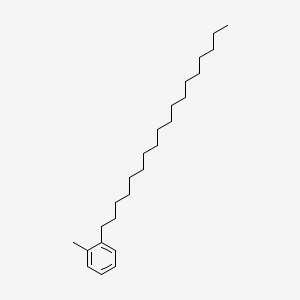
o-(Octadecyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Octadecyl)toluene: is an organic compound characterized by the presence of a long octadecyl chain attached to the ortho position of a toluene molecule. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grafting Method: This involves the reaction of commercial silica with octadecylsilane in a slurry system.
Sol-Gel Method: This method involves the combination of silicon alkoxides, leading to hydrolysis and condensation reactions.
Industrial Production Methods: The industrial production of o-(Octadecyl)toluene typically involves large-scale synthesis using the sol-gel method due to its efficiency in producing high yields and the ability to control the particle size and morphology of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(Octadecyl)toluene can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the toluene ring, potentially converting it into a more saturated hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the toluene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as a stationary phase in high-performance liquid chromatography (HPLC) due to its hydrophobic properties .
Biology:
- Employed in the development of biosensors for detecting organic pollutants in environmental matrices .
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Mechanism of Action
The mechanism of action of o-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface that can interact with various hydrophobic molecules, facilitating their adsorption or separation. This property is particularly useful in chromatography and biosensor applications .
Comparison with Similar Compounds
n-Octadecyldimethylchlorosilane: Similar in structure but differs in the reactive groups attached to the octadecyl chain.
n-Octadecyldimethyl(dimethylamino)silane: Known for its efficiency in producing well-defined and densely covered silica particles.
Uniqueness:
- o-(Octadecyl)toluene is unique due to its specific attachment of the octadecyl chain to the ortho position of the toluene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
94135-42-9 |
|---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
InChI Key |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




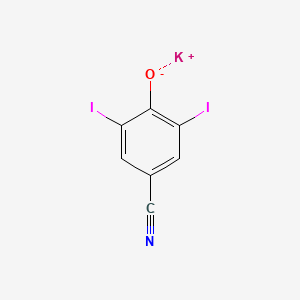


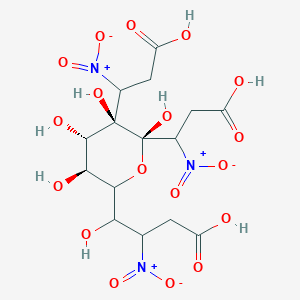
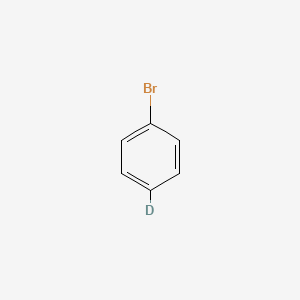
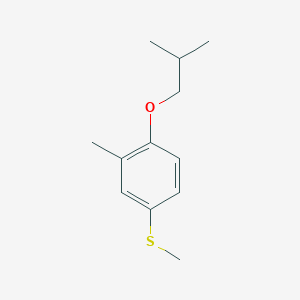
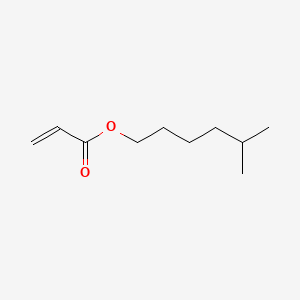

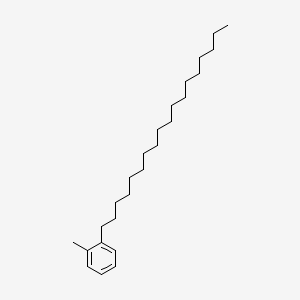
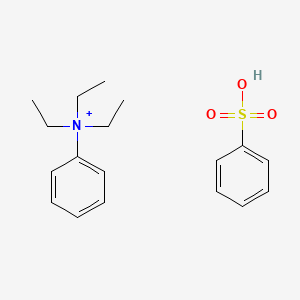
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
